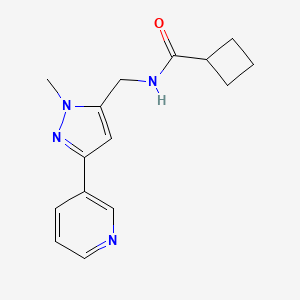

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

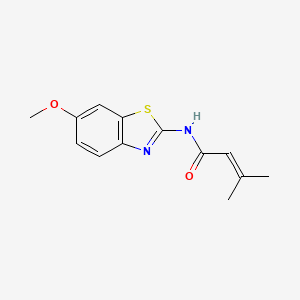

説明

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and applications in organic synthesis.

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are often synthesized through ring closure reactions.Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often established through spectral data and quantum chemical calculations.Chemical Reactions Analysis

Benzothiazole compounds participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological and chemical properties.科学的研究の応用

Anti-Breast Cancer Agent

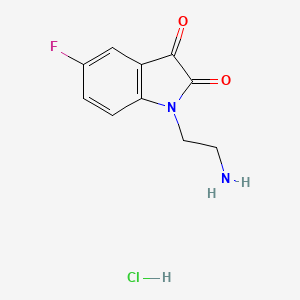

Benzothiazole derivatives have been synthesized over time, demonstrating numerous pharmacological properties such as anticancer . A new series of benzothiazole-phthalimide hybrids have been screened for their anticancer properties against two human breast cancer cell lines . The most active hybrid, compound 3h, has shown the capability to damage the nuclear DNA, trigger the apoptotic process in the high metastatic MDA-MB-231 cells, and prevent cellular migration .

Antimicrobial Agent

The benzothiazole nucleus has been thoroughly explored due to its structural simplicity and ease of synthesis . The benzothiazole-phthalimide hybrids have been studied for their antibacterial and antifungal effects . Among the studied compounds, 3h showed the highest antimicrobial activity, both against gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .

Antioxidant Activity

Benzothiazole derivatives have been found to have antioxidant activities . This property can be beneficial in various medical applications where oxidative stress plays a significant role, such as neurodegenerative diseases, cancer, and aging.

Anti-Inflammatory Agent

Benzothiazole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and autoimmune diseases.

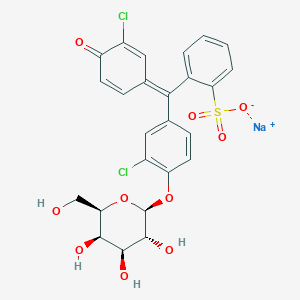

Dye Synthesis

A series of benzothiazole based dispersed azo compounds were synthesized by diazotization of benzothiazole derivatives coupling with antipyrine through traditional electrophilic substitution reaction . These azo dyes have potential applications in various fields like organic light emitting diodes (OLEDs), supercapacitors, sensors, electrochemical studies, and molecular switches .

Anticancer Activity

The in vitro anticancer activity of all the synthesized azo dyes was performed against different human cancer cell lines such as A549, K562 and MDA-MB-231 by using MTT assay .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-8(2)6-12(16)15-13-14-10-5-4-9(17-3)7-11(10)18-13/h4-7H,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDQWGDBAMFJEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide](/img/structure/B2450104.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)